molecular formula C12H13N3O B13789213 (1-Amino-5-ethyl-1H-pyrrol-2-yl)(4-pyridinyl)methanone

(1-Amino-5-ethyl-1H-pyrrol-2-yl)(4-pyridinyl)methanone

Cat. No.: B13789213
M. Wt: 215.25 g/mol
InChI Key: AKQLTKBUESDEDD-UHFFFAOYSA-N
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Description

(1-Amino-5-ethyl-1H-pyrrol-2-yl)(4-pyridinyl)methanone is a complex organic compound with the molecular formula C12H13N3O It features a pyrrole ring substituted with an amino group and an ethyl group, as well as a pyridine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(4-pyridinyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a pyridine derivative under controlled conditions. The reaction may involve the use of catalysts such as palladium(II) acetate and bases like triethylamine under reflux conditions in solvents like toluene and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-5-ethyl-1H-pyrrol-2-yl)(4-pyridinyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(1-Amino-5-ethyl-1H-pyrrol-2-yl)(4-pyridinyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Amino-5-ethyl-1H-pyrrol-2-yl)(4-pyridinyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1-Amino-5-ethyl-1H-pyrrol-2-yl)(4-pyridinyl)methanone apart is its unique combination of a pyrrole and pyridine ring, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

(1-amino-5-ethylpyrrol-2-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C12H13N3O/c1-2-10-3-4-11(15(10)13)12(16)9-5-7-14-8-6-9/h3-8H,2,13H2,1H3

InChI Key

AKQLTKBUESDEDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(N1N)C(=O)C2=CC=NC=C2

Origin of Product

United States

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